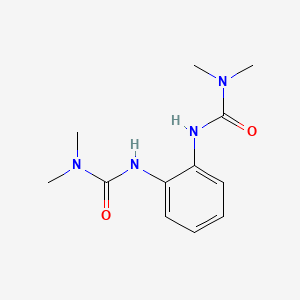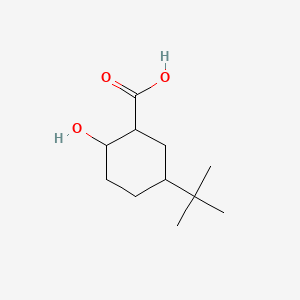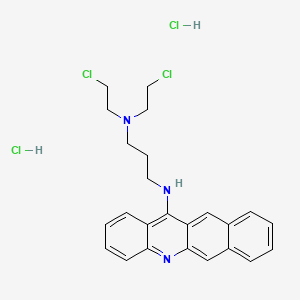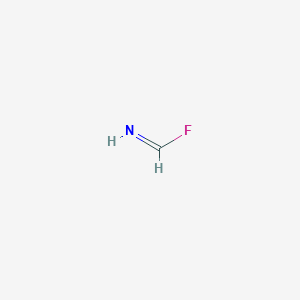
Urea, N,N''-1,2-phenylenebis[N',N'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N,N’‘-1,2-phenylenebis[N’,N’-dimethyl-] is a chemical compound with the molecular formula C12H18N4O2. It consists of 18 hydrogen atoms, 12 carbon atoms, 4 nitrogen atoms, and 2 oxygen atoms . This compound is characterized by its unique structure, which includes multiple bonds, aromatic rings, and urea derivatives . It is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N,N’‘-1,2-phenylenebis[N’,N’-dimethyl-], can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents . Another method includes the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions are typically carried out under mild conditions to ensure high yields and chemical purity.
Industrial Production Methods: Industrial production of N-substituted ureas often involves the use of phosgene as a reagent, despite its environmental and safety concerns . Alternative methods, such as the use of diiodosilane for isocyanate formation under mild conditions, are also employed . These methods aim to balance efficiency, cost, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Urea, N,N’‘-1,2-phenylenebis[N’,N’-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include phenyliodine diacetate, ammonia, and potassium isocyanate . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products: The major products formed from these reactions include various N-substituted ureas and their derivatives . These products are often used as intermediates in the synthesis of other chemical compounds.
Applications De Recherche Scientifique
Urea, N,N’‘-1,2-phenylenebis[N’,N’-dimethyl-] has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other chemical compounds.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a component in drug formulations.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Urea, N,N’‘-1,2-phenylenebis[N’,N’-dimethyl-] involves its ability to form stable hydrogen bonds with protein and receptor targets . This interaction is responsible for its biological activity and drug-like properties. The compound can modulate drug potency and selectivity, making it valuable in medicinal chemistry .
Comparaison Avec Des Composés Similaires
- Urea, N,N-dimethyl-
- Urea, N,N’-dimethyl-
- Urea, N,N’‘-1,2-phenylenebis[N’,N’-dimethyl-]
Comparison: Urea, N,N’‘-1,2-phenylenebis[N’,N’-dimethyl-] is unique due to its specific structure, which includes multiple aromatic rings and urea derivatives . This structure allows it to form stable interactions with biological targets, making it more effective in certain applications compared to other similar compounds .
Propriétés
Numéro CAS |
35263-47-9 |
|---|---|
Formule moléculaire |
C12H18N4O2 |
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
3-[2-(dimethylcarbamoylamino)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C12H18N4O2/c1-15(2)11(17)13-9-7-5-6-8-10(9)14-12(18)16(3)4/h5-8H,1-4H3,(H,13,17)(H,14,18) |
Clé InChI |
PESXPUCWMKUMSI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=CC=CC=C1NC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)




![2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane](/img/structure/B14682622.png)
![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)


